molecular formula C9H7NO2S2 B1267652 (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS No. 59794-34-2

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Cat. No.: B1267652
CAS No.: 59794-34-2
M. Wt: 225.3 g/mol
InChI Key: GFQJZSIWWOBJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid (CAS 59794-34-2) is a high-purity organic compound with a molecular weight of 225.3 g/mol, belonging to the benzothiazole class of heterocycles which are characterized by a structure containing both sulfur and nitrogen atoms . This compound serves as a valuable building block in medicinal chemistry for the synthesis of novel fused heterocyclic ring systems, such as pyrrolo[2,1-b][1,3]benzothiazoles, via efficient microwave-assisted synthesis pathways . Scientific research has identified its derivatives as possessing significant and diverse biological activities. These compounds exhibit potent antimicrobial properties , with certain derivatives demonstrating higher efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli than standard antibiotics, showing Minimum Inhibitory Concentration (MIC) values as low as 4 μmol L⁻¹ . Furthermore, it is a key scaffold in anticancer research , with studies indicating that its derivatives show promising cytotoxic activity and can inhibit tumor cell proliferation against a panel of human cancer cell lines, including renal cancer (RXF 393), non-small cell lung cancer (HOP-92), and ovarian cancer (IGROV1) . Some synthesized derivatives have shown higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to the reference drug doxorubicin . The mechanism of action for this compound and its derivatives is believed to involve interactions with various molecular targets and pathways, potentially leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells . Additionally, research indicates that derivatives of this compound also exhibit considerable antioxidant activity , demonstrating a strong ability to scavenge free radicals and protect DNA from oxidative damage . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQJZSIWWOBJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325947
Record name (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59794-34-2
Record name NSC522074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid typically involves the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The general reaction scheme is as follows:

    Starting Materials: 2-aminobenzenethiol and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or water, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as described above but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The acetic acid moiety can undergo substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alcohols or amines can be used for esterification or amidation reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Esters or amides.

Scientific Research Applications

Synthesis of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with thioketones or thiocarbonyl compounds. Various methods have been developed to enhance yield and efficiency, including microwave-assisted synthesis, which has shown promising results in producing high yields in shorter reaction times .

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy against various bacterial strains, several derivatives demonstrated higher activity compared to standard antibiotics like cefotaxime and fluconazole. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4 to 20 μmol L1^{-1}, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown activity against multiple cancer cell lines including renal cancer, non-small cell lung cancer, and ovarian cancer. For instance, one derivative was reported to have logGI50 values of -5.38 and -4.45 against specific tumor cell lines, indicating its effectiveness in inhibiting tumor growth . The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This is crucial for protecting cells from oxidative stress and may contribute to its overall therapeutic potential. Studies have demonstrated that certain derivatives can effectively scavenge free radicals and protect DNA from oxidative damage .

Case Study 1: Anticancer Efficacy

In a controlled study involving various synthesized derivatives of this compound, researchers assessed their cytotoxic effects on a panel of 60 human tumor cell lines. The results indicated that several compounds exhibited selective toxicity towards specific cancer types, with some derivatives achieving significant growth inhibition rates .

CompoundCancer Cell LineLogGI50LogTGI
3dRenal Cancer RXF 393-5.38-4.45
5cOvarian Cancer IGROV1-4.59N/A
3hNon-Small Cell Lung Cancer HOP-920.74N/A

Case Study 2: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several derivatives based on this compound against common bacterial strains. The results highlighted the superior activity of certain compounds compared to conventional antibiotics:

CompoundBacterial StrainMIC (μmol L1^{-1})
7aStaphylococcus aureus4
7bEscherichia coli10
7cPseudomonas aeruginosa12

Mechanism of Action

The mechanism of action of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thioxo group and benzothiazole ring are thought to play key roles in its biological activity. Studies have shown that the compound can interact with enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid can be compared with other benzothiazole derivatives, such as:

    2-mercaptobenzothiazole: Similar structure but lacks the acetic acid moiety.

    Benzothiazole-2-carboxylic acid: Similar structure but lacks the thioxo group.

    2-aminobenzothiazole: Similar structure but lacks both the thioxo group and acetic acid moiety.

The presence of both the thioxo group and acetic acid moiety in this compound makes it unique and contributes to its distinct chemical and biological properties.

Biological Activity

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring system with a thioxo group, which is significant for its biological activity. The structural formula can be represented as follows:

C9H7N1O2S\text{C}_9\text{H}_7\text{N}_1\text{O}_2\text{S}

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thioxo and benzothiazole moieties are thought to play crucial roles in mediating these interactions.

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound. Notably:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including renal cancer, non-small cell lung cancer, and ovarian cancer. For instance, derivatives of benzothiazole exhibited logGI50 values indicating strong antiproliferative effects .
Cell LineIC50 Value (μM)Reference
Renal Cancer5.38
Non-Small Cell Lung4.45
Ovarian Cancer6.00

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Inhibition Studies : It has been shown to inhibit the growth of various bacterial and fungal strains, with minimal inhibitory concentrations (MIC) ranging from 15.6 μg/mL to 50 μg/mL against pathogens such as Candida albicans and Escherichia coli .
PathogenMIC (μg/mL)Reference
Candida albicans15.6
Escherichia coli32
Staphylococcus aureus20

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties that protect cellular components from oxidative damage. This activity is crucial in mitigating the effects of reactive oxygen species (ROS), which are implicated in various diseases .

Study on Antitumor Activity

A study evaluated a series of benzothiazole derivatives for their antitumor activity against several human cancer cell lines. The results demonstrated that compounds containing the thioxo group exhibited enhanced cytotoxicity compared to their non-thioxo counterparts .

Synthesis and Biological Evaluation

In another investigation, researchers synthesized novel derivatives of this compound and assessed their biological activities. These derivatives showed promising results with higher efficacy against cancer cells compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the established synthetic routes for (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid, and what are their key parameters?

The compound is typically synthesized via two primary routes:

  • Knoevenagel condensation : Reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid in an alkaline aqueous medium (e.g., NaOH) at room temperature, yielding ~50% after acidification and recrystallization .
  • Alkylation reactions : Using monochloroacetic acid in equimolar alkali conditions with thione precursors (e.g., 1,2,4-triazole derivatives), followed by pH adjustment to isolate the product . Key parameters include pH control (1–2 for precipitation), solvent selection (DMF/water for crystallization), and catalyst use (e.g., anhydrous sodium acetate) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Elemental analysis : Confirms stoichiometry and purity .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • Chromatography (HPLC/TLC) : Validates individuality and purity (>98%) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX refinement) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and address contradictions in reported methodologies?

Discrepancies in yields (e.g., 50% vs. higher in scaled protocols) often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) enhance reaction rates but may complicate purification.
  • Catalyst selection : Anhydrous sodium acetate vs. KOH alters reaction kinetics .
  • Temperature control : Ice-water baths prevent side reactions during exothermic steps . Advanced optimization involves Design of Experiments (DoE) to test variables like molar ratios and reaction time .

Q. What strategies are recommended for resolving structural ambiguities in derivatives of this compound?

  • Single-crystal X-ray diffraction : SHELX software refines bond lengths/angles and identifies intermolecular interactions (e.g., O–H···O hydrogen bonds) .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties and validates experimental data .
  • Multi-technique validation : Cross-correlate NMR, IR, and mass spectrometry to confirm substituent positions .

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays .
  • Structure-Activity Relationship (SAR) studies : Modify the thiazolidinone or acetic acid moieties to enhance bioactivity .
  • Toxicity screening : Use cell viability assays (e.g., HEK293 cells) to assess therapeutic indices .

Q. What computational tools are effective for studying reaction mechanisms involving this compound?

  • Molecular docking : AutoDock Vina predicts binding affinities with target proteins (e.g., bacterial enzymes) .
  • Reaction pathway simulations : Gaussian or ORCA software models intermediates and transition states .
  • Crystallographic software : WinGX and ORTEP-III visualize electron density maps and refine disorder .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Conflicting results (e.g., variable MIC values) may stem from:

  • Strain specificity : Gram-positive vs. Gram-negative bacterial models .
  • Solubility limitations : Poor aqueous solubility can reduce apparent activity; use DMSO co-solvents ≤1% .
  • Assay conditions : Standardize inoculum size and incubation time .

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